molecular formula C23H20N4O3S2 B2854892 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide CAS No. 921796-69-2

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide

Cat. No.: B2854892
CAS No.: 921796-69-2
M. Wt: 464.56
InChI Key: ZITPZQLCVYHKOT-UHFFFAOYSA-N
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Description

This compound features a central 4-methyl-2-phenylthiazole core linked via a carboxamide group to a 4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl substituent. Synthesis involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives with amines, followed by hydrolysis and functionalization of the pyridazine ring .

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S2/c1-3-32(29,30)20-14-13-19(26-27-20)16-9-11-18(12-10-16)25-22(28)21-15(2)24-23(31-21)17-7-5-4-6-8-17/h4-14H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITPZQLCVYHKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(N=C(S3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s unique pyridazinyl-ethylsulfonyl group distinguishes it from analogs. Key structural comparisons include:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Key Properties
Target Compound Thiazole-carboxamide Pyridazinyl, ethylsulfonyl ~478.5 (calc.) Enhanced solubility, kinase inhibition*
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine Thiazole-pyrimidine Morpholinosulfonyl, methylphenyl 436.16 (HR-MS) 38% yield, 99% purity
4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide Thiazole-carboxamide 3-Pyridinyl, trifluoromethylphenyl ~393.4 (calc.) Lipophilic, potential CNS activity
5-Methyl-N-(4-{[(4-methylpyrimidin-2-yl)amino]sulfonyl}phenyl)-3-phenylisoxazole-4-carboxamide Isoxazole-carboxamide Pyrimidinyl, methylsulfonamide ~438.4 (calc.) High binding affinity (hypothetical)

Notes:

  • The ethylsulfonyl group in the target compound may improve aqueous solubility compared to morpholinosulfonyl (e.g., compound in ) or trifluoromethyl groups (e.g., ).
  • The pyridazine ring offers distinct hydrogen-bonding interactions relative to pyrimidine () or pyridine () cores.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The ethylsulfonyl group enhances water solubility (>10 mg/mL predicted) versus lipophilic trifluoromethyl () or morpholinosulfonyl () analogs.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .

How can researchers identify and validate biological targets for this compound in therapeutic applications?

Q. Advanced

  • In vitro assays : Screen against kinase panels or GPCR libraries to identify binding affinities (IC₅₀ values).
  • Computational docking : Use Schrödinger Suite or AutoDock Vina to predict interactions with active sites (e.g., ATP-binding pockets in kinases).
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₒₙ/kₒff) for validated targets .

What methodological approaches resolve contradictions in biological activity data across different studies?

Q. Advanced

  • Factorial Design of Experiments (DoE) : Systematically vary assay parameters (pH, temperature, cell lines) to identify confounding variables.
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to assess heterogeneity and adjust for batch effects.
  • Orthogonal validation : Confirm activity via independent methods (e.g., CRISPR knockdown of putative targets) .

How can reaction yields be optimized during the synthesis of this compound?

Q. Advanced

  • Design of Experiments (DoE) : Apply Taguchi or Box-Behnken designs to optimize solvent polarity (e.g., DMF vs. THF), catalyst loading (Pd/C, 1–5 mol%), and reaction time.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hrs to 2 hrs) while maintaining yield (>80%) .

What strategies are used to establish structure-activity relationships (SAR) for derivatives of this compound?

Q. Advanced

  • Analog synthesis : Modify substituents (e.g., replace ethylsulfonyl with methylsulfonyl) and test activity shifts.
  • QSAR modeling : Use MOE or RDKit to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity .

What methods assess the metabolic stability of this compound in preclinical studies?

Q. Advanced

  • Liver microsomal assays : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH, then quantify parent compound degradation via LC-MS/MS.
  • CYP450 inhibition screening : Use fluorogenic substrates to measure IC₅₀ against CYP3A4/2D6 .

How is X-ray crystallography utilized to confirm the compound’s molecular structure?

Q. Basic

  • Crystal growth : Recrystallize from ethanol/water mixtures at 4°C.
  • Data collection : Use synchrotron radiation (λ = 0.9 Å) to resolve heavy atoms (e.g., sulfur in thiazole).
  • Refinement : Solve structures with SHELX and validate via R-factors (<0.05) .

How can cross-disciplinary approaches enhance the development of this compound?

Q. Advanced

  • Computational reaction design : Combine density functional theory (DFT) with robotic high-throughput screening to predict and validate novel synthetic pathways.
  • Machine learning : Train models on PubChem data to prioritize derivatives with optimal ADMET profiles .

What protocols ensure reproducibility in synthesizing this compound across laboratories?

Q. Basic

  • Standardized SOPs : Document reaction parameters (e.g., exact stoichiometry, cooling rates).
  • Inter-lab validation : Share batches for NMR and HPLC cross-verification using identical columns (e.g., Agilent ZORBAX SB-C18) .

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